N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinylsulfonyl group, and a pyridinone moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-15-4-2-14(3-5-15)19-17(22)13-20-12-16(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWBXQUQAXVPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridine
The pyridinone core is synthesized via cyclization of a β-keto ester precursor. Subsequent sulfonation and sulfonamide formation introduce the morpholine sulfonyl group:
Cyclization :
- Ethyl acetoacetate undergoes condensation with ammonium acetate in acetic acid to form 2-pyridone (yield: ~75%).
- Modification : Chlorination at position 5 using POCl₃ yields 5-chloro-2-pyridone (yield: 68%).
Sulfonation :
Introduction of the Acetamide Side Chain
The nitrogen at position 1 of the pyridinone is alkylated to introduce the acetamide spacer:
Alkylation :
- 5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridine is treated with bromoacetyl bromide in the presence of NaH in tetrahydrofuran (THF) at 0°C.
- Product : 1-(Bromoacetyl)-5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridine (yield: 65%).
Amide Coupling :
Alternative Pathway: Direct Acetamide Formation
An alternative route involves pre-forming the acetamide before coupling to the pyridinone:
Synthesis of N-(4-Methoxyphenyl)Glycine :
- Glycine reacts with 4-methoxyphenyl isocyanate in DCM to form N-(4-methoxyphenyl)glycinamide.
- Oxidation : The amide is oxidized to N-(4-methoxyphenyl)glycine using Jones reagent (yield: 70%).
Coupling to Pyridinone :
Optimization and Challenges
Sulfonation Efficiency
The sulfonation step is critical for introducing the morpholine group. Excess chlorosulfonic acid (1.5 eq.) and prolonged reaction times (12 h) improve sulfonyl chloride formation.
Alkylation Selectivity
Competing O-alkylation at the pyridinone’s carbonyl oxygen is mitigated by using NaH as a strong base, favoring N-alkylation.
Purification Methods
Flash chromatography (DCM/MeOH 95:5) effectively isolates intermediates, as demonstrated in analogous syntheses.
Analytical Characterization
Key characterization data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, pyridinone-H) | 400 MHz NMR |
| HRMS (m/z) | [M+H]⁺ calcd. 432.1421, found 432.1418 | High-Resolution Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The pyridinone moiety can be reduced to a dihydropyridine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of:
- A methoxyphenyl group which enhances lipophilicity.
- A morpholine sulfonyl group that contributes to its pharmacological properties.
- A dihydropyridine moiety , which is known for its role in various biological activities.
The synthesis typically involves several key reactions, often utilizing solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the process. The reactions yield moderate to high purity compounds suitable for biological evaluation.
Biological Activities
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth across various cancer cell lines. Its structural components suggest potential interactions with biological targets involved in cancer progression.
- Anti-inflammatory Effects : The morpholine sulfonamide component is known to enhance solubility and bioavailability, which may contribute to its anti-inflammatory properties.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess antimicrobial properties worth exploring .
Research Findings and Case Studies
Several studies have focused on the pharmacological potential of compounds similar to this compound. These studies highlight its unique features and potential therapeutic applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin] | Contains fluorine substituent | Anti-cancer properties |
| N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin] | Piperidine instead of morpholine | Potential CNS activity |
| N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin] | Chlorine substitution may affect receptor interaction | Altered pharmacokinetics |
These compounds illustrate the diversity within this chemical class and showcase the specific biological activities attributed to this compound.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzoyl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea: Shares similar structural features but differs in the presence of a thiourea group.
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: Similar in structure but may have different functional groups or substituents.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Biological Activity
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxyphenyl group, a morpholine sulfonyl group, and a dihydropyridine moiety. The synthesis typically involves several key reactions that yield moderate to high yields depending on specific conditions employed during the synthesis process.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, with some derivatives exhibiting MIC values as low as 0.22 to 0.25 μg/mL against tested pathogens .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Candida albicans | 0.75 | 1.5 |
2. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . The presence of the morpholine ring is believed to enhance these effects.
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Synthesis : Similar compounds have shown mechanisms involving the inhibition of protein synthesis pathways.
- Biofilm Disruption : The compound has demonstrated the ability to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- In Vitro Studies : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity at low concentrations .
- Anticancer Research : Another study investigated its effects on various cancer cell lines, demonstrating dose-dependent cytotoxicity and potential pathways involved in apoptosis induction .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT, 24h | TLC (EtOAc/hexane 3:7) | 58% |
| 2 | Acetyl chloride, CH₂Cl₂, Na₂CO₃ | TLC (MeOH/CH₂Cl₂ 8%) | 75% |
Advanced: How can structural contradictions in NMR data be resolved for this compound?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The 2-oxo-1,2-dihydropyridinyl group can exhibit keto-enol tautomerism, altering proton environments. Compare D₂O-exchanged spectra to identify exchangeable protons .
- Conformational Flexibility : The morpholine sulfonyl group may adopt multiple conformations. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze rotamers .
- Impurity Interference : Co-eluting byproducts (e.g., unreacted starting materials) can skew integration. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) and re-analyze .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI/APCI(+): M+H⁺ at m/z 347) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 7.69 ppm for NH protons, δ 168.6 ppm for carbonyl carbons) .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Advanced: How can impurity profiles be controlled during synthesis?
Answer:
Impurities often stem from:
- Incomplete Sulfonylation : Optimize sulfonyl chloride stoichiometry (1.2–1.5 eq) and reaction time (12–24h) to minimize residual morpholine .
- Oxidative Byproducts : Use inert atmospheres (N₂/Ar) during acetamide coupling to prevent oxidation of the dihydropyridinyl moiety .
- Chromatographic Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable impurity thresholds: ≤0.1% for individual, ≤0.5% total .
Q. Table 2: Typical Impurity Limits
| Impurity Type | Maximum Allowable (%) | Detection Method |
|---|---|---|
| Individual | 0.1 | HPLC-UV |
| Total | 0.5 | HPLC-UV |
Basic: What biological activity hypotheses exist for this compound?
Answer:
Structural analogs (e.g., pyridinyl-sulfonyl acetamides) suggest potential:
- Enzyme Inhibition : The morpholine sulfonyl group may target ATP-binding pockets in kinases or phosphatases. Test inhibitory activity via enzymatic assays (e.g., IC₅₀ determination) .
- Cellular Permeability : Use Caco-2 cell models to evaluate logP-driven absorption. Predicted logP ≈ 2.5 (calculated via PubChem) supports moderate permeability .
Advanced: How can structure-activity relationships (SAR) be explored for optimizing bioactivity?
Answer:
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability. Compare IC₅₀ values in enzyme assays .
- Scaffold Modifications : Introduce heterocycles (e.g., triazoles) at the acetamide side chain to improve binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
Basic: What safety precautions are advised for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation/contact; use fume hoods during synthesis .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins. Seek medical attention if irritation persists .
Advanced: How can stability under physiological conditions be assessed?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9, 37°C) for 24h. Monitor degradation via UPLC-MS. Morpholine sulfonyl groups are prone to hydrolysis at pH < 3 .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., Td > 150°C suggests solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
